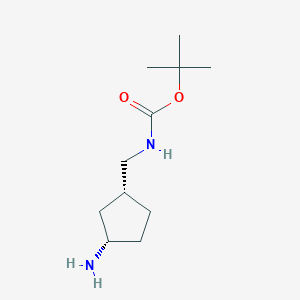
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis
The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis
The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical And Chemical Properties Analysis
The molecular weight of this compound is 201.22 g/mol. The InChI Key is MUQOCUSTNGBFJL-SNAWJCMRSA-N.Wissenschaftliche Forschungsanwendungen
Applications in Peptide Synthesis and Organic Chemistry
N-tert-Butoxycarbonylation of Amines : This compound is used for the N-tert-butoxycarbonylation of amines, an essential step in peptide synthesis. It's noted for its resistance to racemization during this process, making it crucial for the synthesis of N-Boc-protected amino acids used in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Stereospecific Synthesis of Chiral Alkinylogous Amino Acids : This compound has been utilized in the synthesis of enantiomerically pure acids, playing a key role in the preparation of N-protected alkinylogous amino acids (Reetz et al., 1996).
Asymmetric Synthesis of β-Amino Acid Pharmacophore : It's applied in the asymmetric synthesis of certain amino acids, showcasing its versatility in the creation of complex molecular structures (Kubryk & Hansen, 2006).
Collagen Cross-links Synthesis : This compound is a key intermediate in the synthesis of collagen cross-links, demonstrating its importance in biochemical applications (Adamczyk et al., 1999).
Enantioselective Synthesis of Amino Acid Derivatives : Its use in the enantioselective synthesis of amino acid derivatives further exemplifies its critical role in the creation of chiral molecules (Davies et al., 1997).
Synthesis of N-tert-Butoxycarbonyl Amino Acids : The compound aids in the efficient synthesis of N-tert-butoxycarbonyl amino acids, a fundamental step in many synthetic procedures (Koseki et al., 2011).
Use in Solid-phase Synthesis of Peptides : It's also employed in the solid-phase synthesis of peptides, highlighting its utility in the rapid and efficient construction of peptide chains (Gaehde & Matsueda, 2009).
Selective Deprotection in Peptide Synthesis : This compound is involved in the selective deprotection of the tert-butoxycarbonyl group in peptide synthesis, underlining its specificity and efficiency in synthetic chemistry (Han et al., 2001).
Wirkmechanismus
This compound was used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of different products like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles. These reactions may proceed through various mechanisms including stereospecific [4+2] cycloaddition or addition/cyclization pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOCUSTNGBFJL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180913-22-8 | |
| Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



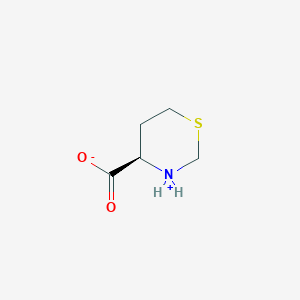
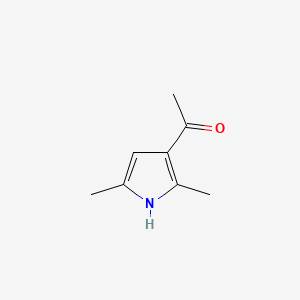
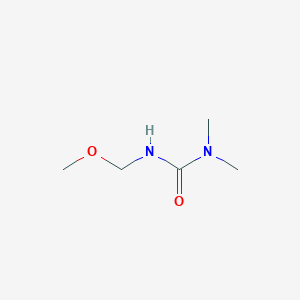
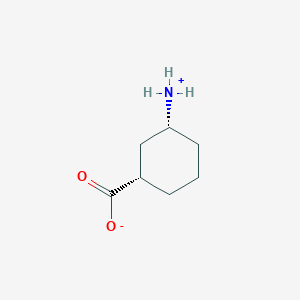


![1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B7809701.png)

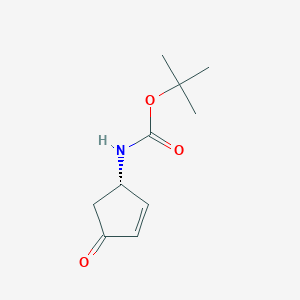

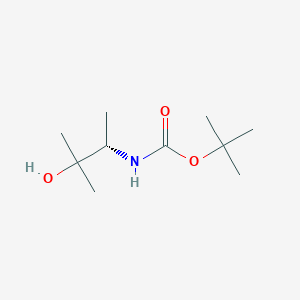

![N-[(1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B7809763.png)
